1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)azetidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-6-11(7-9)5-8-2-1-3-10-4-8;;/h1-4,9,12H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNSJCGCBGCXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to an azetidine structure, which contributes to its unique chemical behavior. The compound's molecular formula is , with a molecular weight of 251.12 g/mol. Its structure can influence its solubility and interaction with biological targets.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptors: It could modulate receptor activity, influencing signal transduction pathways related to inflammation or cancer.
Biochemical Pathways Affected
Research indicates that compounds with similar structures often interact with pathways involved in:
- Inflammation: Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
- Cancer: Induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific kinases.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity: Studies have shown that similar compounds can induce cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific inflammatory mediators.
- Antimicrobial Properties: There is evidence that derivatives of this compound can exhibit antimicrobial activity against certain pathogens.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF7. The IC50 values observed were in the micromolar range, indicating significant potency against these cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF7 | 12 |
Pharmacokinetics
Pharmacokinetic studies suggest that the presence of the dihydrochloride salt form enhances solubility and bioavailability. This could lead to improved absorption profiles when administered orally.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine | Antimicrobial, anticancer | Contains methylsulfanyl group |
| Indole derivatives | Broad-spectrum anticancer | Known for diverse receptor interactions |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Research Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., pyridine derivatives and azetidine intermediates) under basic conditions (e.g., NaH in DMF) . Key steps include:
- Coupling : Pyridin-3-ylmethyl groups are introduced via nucleophilic substitution or reductive amination .
- Salt Formation : Conversion to the dihydrochloride form enhances water solubility, achieved by treating the free base with HCl in anhydrous ethanol .
- Purification : Use reverse-phase HPLC or column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and pyridine protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and salt adducts (e.g., [M+2Cl]⁻) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and salt conformation (if crystalline) .
Q. What are the solubility and stability profiles of the dihydrochloride salt in biological buffers?
- Solubility : The dihydrochloride form exhibits high aqueous solubility (>50 mg/mL at pH 7.4) due to protonated amines, but it may precipitate in high-ionic-strength buffers .
- Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or basic conditions (>pH 9) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). The pyridine moiety often participates in π-π stacking, while the azetidine NH forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with experimental IC₅₀ data .
- Validation : Compare predicted binding affinities with SPR or ITC assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Root Causes : Variability may arise from assay conditions (e.g., buffer pH affecting solubility) or enantiomeric impurities .
- Solutions :
- Chiral HPLC : Confirm enantiopurity (e.g., Chiralpak AD-H column) to exclude inactive stereoisomers .
- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for GPCR assays) and control for salt form differences .
Q. How does stereochemistry at the azetidine C3 position influence pharmacological activity?
- Case Study : (R)-enantiomers of analogous azetidine derivatives show 10–100× higher affinity for serotonin receptors than (S)-forms .
- Experimental Design :
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) to prepare enantiomers .
- Functional Assays : Compare cAMP inhibition or β-arrestin recruitment in transfected cells .
Q. What are the challenges in formulating the compound for in vivo studies, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
